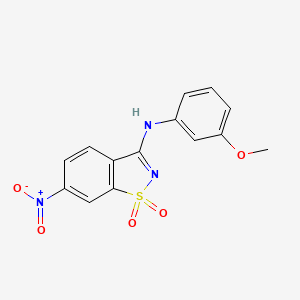

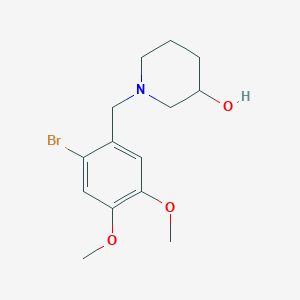

N-(3-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBD-F, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a high quantum yield, good photostability, and low toxicity. NBD-F has been used in various fields of research, including biochemistry, cell biology, and neuroscience.

Mecanismo De Acción

The mechanism of action of NBD-F is based on its fluorescence properties. NBD-F absorbs light at a wavelength of around 460 nm and emits light at a wavelength of around 530 nm. The excitation and emission spectra of NBD-F overlap with the blue and green channels of most fluorescence microscopes, making it a useful fluorescent probe for imaging applications. The fluorescence intensity of NBD-F is dependent on various factors, such as pH, temperature, and solvent polarity.

Biochemical and Physiological Effects:

NBD-F has low toxicity and does not interfere with the biochemical and physiological processes of living cells. It has been used to label proteins and lipids in live cells without affecting their function. NBD-F has also been used to study the dynamics of membrane trafficking and fusion in living cells. In addition, NBD-F has been used to study the binding and transport of small molecules across cell membranes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using NBD-F in lab experiments include its high quantum yield, good photostability, and low toxicity. NBD-F is also relatively easy to synthesize and purify. However, NBD-F has some limitations, such as its sensitivity to pH and solvent polarity. The fluorescence intensity of NBD-F can be affected by changes in pH and solvent polarity, which can limit its use in some experiments. In addition, NBD-F has a relatively short fluorescence lifetime, which can limit its use in time-resolved experiments.

Direcciones Futuras

There are many future directions for the use of NBD-F in scientific research. One direction is the development of new derivatives of NBD-F with improved properties, such as longer fluorescence lifetime and increased sensitivity to specific analytes. Another direction is the application of NBD-F in new fields of research, such as drug discovery and environmental monitoring. NBD-F has the potential to be used as a sensor for various analytes in complex samples, such as blood and soil. Overall, NBD-F is a versatile fluorescent probe that has many applications in scientific research.

Métodos De Síntesis

The synthesis of NBD-F involves the reaction of 3-fluoroaniline with 7-nitro-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and yields NBD-F as a yellow powder. The purity of NBD-F can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.

Aplicaciones Científicas De Investigación

NBD-F has been widely used in scientific research as a fluorescent probe for various applications. It has been used to label proteins, lipids, and nucleic acids for fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. NBD-F has also been used to study membrane dynamics, protein-protein interactions, and enzyme kinetics. In addition, NBD-F has been used as a sensor for various analytes, such as metal ions, pH, and reactive oxygen species.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN4O3/c13-7-2-1-3-8(6-7)14-9-4-5-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAMQTVUXZYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)

![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)

![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)

![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)